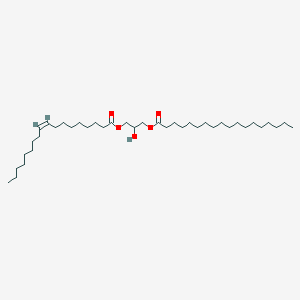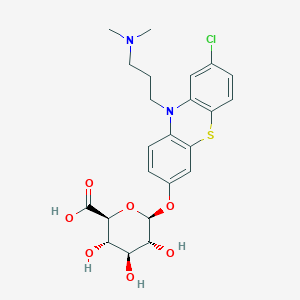
Isosorbide 2-Mononitrate 5-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide 5-Mononitrate, which is commonly used in the treatment of angina pectoris. This compound is characterized by its molecular formula C12H17NO12 and a molecular weight of 367.26 g/mol . It is primarily used in proteomics research and has significant implications in the field of pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves the glucuronidation of Isosorbide 5-Mononitrate. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction . The reaction conditions often include a controlled pH environment and a temperature range that ensures optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound . Quality control measures are implemented to monitor the purity and concentration of the final product.
化学反応の分析
Types of Reactions
Isosorbide 2-Mononitrate 5-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
科学的研究の応用
Isosorbide 2-Mononitrate 5-β-D-Glucuronide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves its conversion to nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to a series of phosphorylation reactions that result in the relaxation of smooth muscle fibers . The molecular targets include guanylate cyclase and various protein kinases involved in the phosphorylation cascade .
類似化合物との比較
Similar Compounds
Isosorbide 5-Mononitrate: A parent compound used in the treatment of angina pectoris.
Isosorbide Dinitrate: Another nitrate compound with similar vasodilating properties.
Nitroglycerin: A well-known nitrate used for the treatment of acute angina.
Uniqueness
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in pharmacological research .
特性
CAS番号 |
89576-61-4 |
|---|---|
分子式 |
C₁₂H₁₇NO₁₂ |
分子量 |
367.26 |
同義語 |
1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)









![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
